molecular formula C17H16ClF3N2O3 B2710487 3-Chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione CAS No. 2116281-32-2

3-Chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione

Cat. No.: B2710487
CAS No.: 2116281-32-2
M. Wt: 388.77
InChI Key: ZHMFHPUBVZPIJB-UHFFFAOYSA-N
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Description

The compound 3-Chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a pyrrole-2,5-dione derivative featuring a hydroxymethyl-substituted piperidine ring at position 4 and a trifluoromethylphenyl group at position 1.

Properties

IUPAC Name

3-chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N2O3/c18-13-14(22-7-1-2-10(8-22)9-24)16(26)23(15(13)25)12-5-3-11(4-6-12)17(19,20)21/h3-6,10,24H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMFHPUBVZPIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C_{17}H_{19}ClF_3N_2O_2
  • Molecular Weight : 397.79 g/mol

The presence of the piperidine ring and the trifluoromethyl group suggests potential interactions with various biological targets, particularly in receptor binding and enzyme inhibition.

Antitumor Activity

Research has indicated that derivatives of pyrrole-2,5-dione exhibit significant antitumor properties. For instance, related compounds have demonstrated the ability to inhibit the growth of various cancer cell lines. A study on similar 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives showed inhibition against colon cancer cell lines such as HCT-116 and SW-620, with GI50 values around 1.01.6×1081.0–1.6\times 10^{-8} M .

Table 1: Antitumor Activity of Pyrrole Derivatives

CompoundCell LineGI50 (M)
4-Amino-3-chloro-1H-pyrrole-2,5-dioneHCT-1161.0×1081.0\times 10^{-8}
SW-6201.6×1081.6\times 10^{-8}
Colo-2051.0×1081.0\times 10^{-8}

The mechanism through which these compounds exert their effects often involves interaction with receptor tyrosine kinases (RTKs), such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). Molecular docking studies have shown that these compounds can effectively bind to ATP-binding sites on these receptors, leading to inhibition of their activity .

Additional Biological Activities

Beyond antitumor effects, pyrrole derivatives have also been studied for their anti-inflammatory and antimicrobial properties. Some derivatives have shown promise in reducing inflammation markers and exhibiting antibacterial activity against various strains .

Case Studies

Several studies have explored the biological effects of compounds similar to this compound:

  • Study on Anticancer Properties : A study published in Bioorganic & Medicinal Chemistry demonstrated that certain pyrrole derivatives inhibited tumor growth in vivo in rat models induced with colon cancer .
  • Inflammation Reduction : Another study indicated that pyrrole derivatives reduced inflammatory responses in cellular models by modulating cytokine production .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares key structural and physicochemical properties of the target compound with similar pyrrole-2,5-dione derivatives:

Compound Name Substituents Molecular Formula Molecular Mass (g/mol) Key Applications/Properties
Target Compound 3-(Hydroxymethyl)piperidin-1-yl, 4-(trifluoromethyl)phenyl C₁₇H₁₅ClF₃N₂O₃* 381.76 (calculated) Hypothesized pesticide/pharmaceutical intermediate; enhanced lipophilicity from -CF₃ group
3-Chloro-1-(4-chlorophenyl)-4-(4-methylpiperazinyl)-1H-pyrrole-2,5-dione 4-Methylpiperazinyl, 4-chlorophenyl C₁₅H₁₅Cl₂N₃O₂ 340.20 Potential SSRI activity; lower hydrophilicity due to methylpiperazine
3-(4-Benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione 4-Benzylpiperazinyl, 3-chloro-4-methylphenyl C₂₂H₂₄ClN₃O₂ 394.90 Pharmaceutical intermediate; bulky substituents may limit bioavailability
Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)pyrrole-2,5-dione) 3,4-Dichloro, 4-fluorophenyl C₁₀H₅Cl₂FNO₂ 264.06 Agricultural fungicide; electron-withdrawing groups enhance stability
1-Benzyl-3-[(4-chlorophenyl)sulfanyl]-4-(4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazino)dihydro-1H-pyrrole-2,5-dione Sulfanyl, pyridinyl, benzyl C₂₇H₂₃Cl₂F₃N₄O₂S 595.46 High molecular complexity; potential insecticide or herbicide candidate

*Calculated based on atomic composition.

Key Observations:

Substituent Effects :

  • The hydroxymethyl group in the target compound likely improves water solubility compared to methylpiperazine () or benzylpiperazine () analogs, which are more lipophilic .
  • The trifluoromethyl (-CF₃) group enhances metabolic stability and membrane penetration, similar to fluoroimide () and the pyridinyl derivative in .

Molecular Mass and Complexity :

  • The target compound (381.76 g/mol) falls between simpler fungicides like fluoroimide (264.06 g/mol) and highly complex analogs like the sulfanyl-pyridinyl derivative (595.46 g/mol). Intermediate mass may balance bioavailability and potency .

Functional and Pharmacological Comparisons

A. Serotonin Reuptake Inhibition (SSRI) Potential
  • The piperidine/piperazine moieties in these compounds are critical for SSRI activity. highlights a related piperidine derivative with 2,5-dimethoxy-4-(trifluoromethyl)phenyl groups as a selective serotonin reuptake inhibitor. The target compound’s hydroxymethyl group may modulate receptor binding affinity compared to methylpiperazine analogs .

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